Diethylene glycol
Overview
Description
Diethylene glycol, also known as this compound, is a colorless, odorless, and hygroscopic liquid. It is soluble in water and can mix with many organic solvents. This compound is commonly used in various industrial applications due to its chemical properties .
Mechanism of Action
Target of Action
DI(Hydroxyethyl)ether, also known as PEG , is a non-polymer compound . It is often used in protein crystallography as a precipitant . The primary targets of DI(Hydroxyethyl)ether are proteins, where it interacts with the protein structure .
Mode of Action
The interaction of DI(Hydroxyethyl)ether with its protein targets is complex and depends on the specific protein structure . It can interact with proteins in a variety of ways, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Its interactions with proteins can potentially influence various biochemical processes depending on the specific protein targets .
Pharmacokinetics
Therefore, its bioavailability and other pharmacokinetic properties may vary depending on the route of exposure and individual metabolic differences .
Result of Action
The molecular and cellular effects of DI(Hydroxyethyl)ether’s action are largely dependent on the specific protein targets and the nature of the interactions . In protein crystallography, DI(Hydroxyethyl)ether can aid in the formation of protein crystals, which are essential for determining protein structures .
Action Environment
The action, efficacy, and stability of DI(Hydroxyethyl)ether can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect its interactions with proteins . Furthermore, the presence of other molecules can also influence its action .
Biochemical Analysis
Biochemical Properties
DI(Hydroxyethyl)ether plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand in the Protein Data Bank (PDB) and interacts with proteins such as PEG . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of DI(Hydroxyethyl)ether to its target biomolecules.
Cellular Effects
DI(Hydroxyethyl)ether influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to DI(Hydroxyethyl)ether can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by interacting with enzymes that regulate metabolic flux.
Molecular Mechanism
The molecular mechanism of DI(Hydroxyethyl)ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, DI(Hydroxyethyl)ether binds to specific proteins and enzymes, altering their activity. This can result in the inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes . Additionally, DI(Hydroxyethyl)ether can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DI(Hydroxyethyl)ether can change over time. The stability and degradation of DI(Hydroxyethyl)ether are important factors that influence its long-term effects on cellular function. Studies have shown that DI(Hydroxyethyl)ether can degrade over time, leading to a decrease in its activity . Long-term exposure to DI(Hydroxyethyl)ether in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of DI(Hydroxyethyl)ether vary with different dosages in animal models. At low doses, DI(Hydroxyethyl)ether may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of DI(Hydroxyethyl)ether have been associated with cellular toxicity and adverse effects on organ function . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
DI(Hydroxyethyl)ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, DI(Hydroxyethyl)ether can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the production of metabolites that can further participate in biochemical reactions . These interactions can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of DI(Hydroxyethyl)ether within cells and tissues involve specific transporters and binding proteins. DI(Hydroxyethyl)ether can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of DI(Hydroxyethyl)ether within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
DI(Hydroxyethyl)ether exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, DI(Hydroxyethyl)ether may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol is typically synthesized through the reaction of ethylene oxide with water or ethylene glycol. The reaction is catalyzed by acids or bases, and the process involves the formation of an intermediate, monoethylene glycol, which further reacts to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the hydration of ethylene oxide. This process is carried out in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide. The reaction is exothermic and requires careful control of temperature and pressure to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound dicarboxylate.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can react with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: this compound dicarboxylate.
Reduction: Ethylene glycol.
Substitution: Various ethers depending on the alkyl halide used.
Scientific Research Applications
Diethylene glycol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in pharmaceutical formulations as a solvent and a stabilizer.
Industry: Applied in the production of polyurethanes, polyesters, and as a plasticizer in various polymer applications
Comparison with Similar Compounds
Ethylene glycol: Similar in structure but has only one hydroxyl group.
Triethylene glycol: Contains an additional ethylene glycol unit.
Polyethylene glycol: A polymer of ethylene glycol units.
Uniqueness: Diethylene glycol is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent solvent for both polar and non-polar substances. Its ability to form hydrogen bonds also enhances its reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
Record name | DIETHYLENE GLYCOL | |
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Record name | diethylene glycol | |
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Related CAS |
31290-76-3 | |
Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
Record name | DIETHYLENE GLYCOL | |
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Record name | Glycol, polyethylene (400) | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycol, polyethylene (200) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbowax 6000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbowax 4000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxydiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
Record name | DIETHYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.